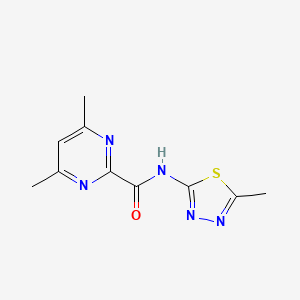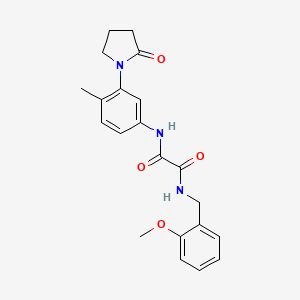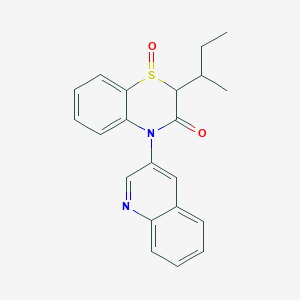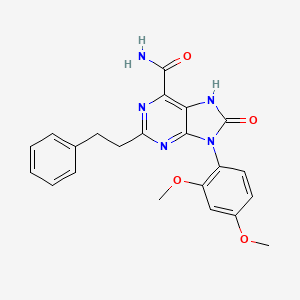
9-(2,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups
科学的研究の応用
Tautomerism in Dihydropurine Derivatives : Tautomeric forms of dihydropurine derivatives, illustrating variations in hydrogen bonding and conjugation within purine rings, suggest potential for exploring molecular interactions and stability, which could be relevant to the study of similar compounds like the one (Beagley et al., 1995).
Cytotoxic Activity of Carboxamide Derivatives : Research on carboxamide derivatives of benzo[b][1,6]naphthyridines showing potent cytotoxic activity against cancer cell lines hints at the possibility of exploring similar anticancer properties in the specified compound (Deady et al., 2003).
Electrochromic Properties of Aromatic Polyamides : The development of aromatic polyamides with electrochromic properties based on N,N,N′,N′-tetraphenyl-p-phenylenediamine derivatives opens a pathway to investigating the electrochemical characteristics of related compounds (Chang & Liou, 2008).
Enhanced Redox Stability in Polyamides : Incorporation of triphenylamine units into aromatic polyamides to enhance redox stability and electrochromic performance provides a framework for assessing the redox behavior of similar purine-based compounds (Wang & Hsiao, 2014).
Metabolic Insights from Puromycin Aminonucleoside : Studies on the metabolism of puromycin aminonucleoside and its nucleotide derivatives in rats could offer a foundation for metabolic or pharmacokinetic investigations into the compound of interest (Kmetec & Tirpack, 1970).
作用機序
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a purine derivative with 2,4-dimethoxybenzaldehyde and phenylethylamine under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 9-(2,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7
特性
IUPAC Name |
9-(2,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-30-14-9-10-15(16(12-14)31-2)27-21-19(26-22(27)29)18(20(23)28)24-17(25-21)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H2,23,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLIEXNAHZWALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)CCC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2971213.png)
![(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2971217.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol](/img/structure/B2971219.png)
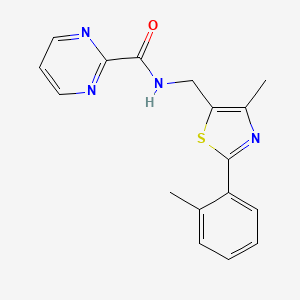
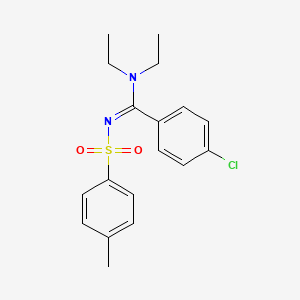
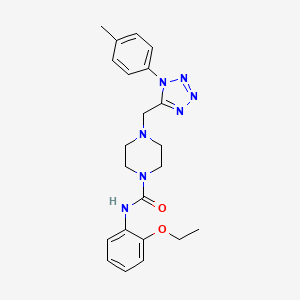
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2971227.png)
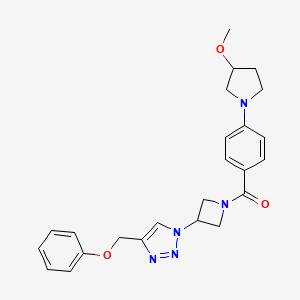
![3-chloro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2971231.png)
